molecular formula C4H6F3NO B1349466 4,4,4-Trifluorobutanamide CAS No. 461-34-7

4,4,4-Trifluorobutanamide

Cat. No.: B1349466
CAS No.: 461-34-7
M. Wt: 141.09 g/mol
InChI Key: RRIHBAAFBONJDL-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutanamide is a fluorinated organic compound characterized by a butanamide backbone substituted with three fluorine atoms at the terminal carbon. These analogs share the trifluoromethyl (-CF₃) group, which confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making them valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4,4,4-trifluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIHBAAFBONJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361539
Record name 4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-34-7
Record name 4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorobutanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutanamide typically involves the reaction of 4,4,4-trifluorobutanoic acid with ammonia or an amine. One common method includes the use of trifluoroacetic anhydride and ammonia under controlled conditions to yield the desired amide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,4-Trifluorobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluorobutanamide exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or alter protein function by modifying their structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The trifluoromethyl group is a common feature among these compounds, but variations in functional groups lead to distinct properties:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Characteristics
4,4,4-Trifluorobutanamide C₄H₆F₃NO 161.09 (hypothetical) Amide (-CONH₂) Polar, hydrogen-bonding capacity; potential intermediate for peptide-like molecules
4,4,4-Trifluorobutan-1-amine C₄H₈F₃N 127.11 Amine (-NH₂) Basic, reactive in alkylation/acylation; used in ligand synthesis
Ethyl 4,4,4-trifluoroacetoacetate C₆H₇F₃O₃ 184.11 β-Keto ester Enolate-forming ability; precursor to chiral alcohols via biocatalysis
4,4,4-Trifluoro-3-hydroxybutanoic acid C₄H₅F₃O₃ 158.08 Hydroxy acid Optically active; used in asymmetric synthesis

Physicochemical Properties

  • Solubility : Amines (e.g., 4,4,4-trifluorobutan-1-amine hydrochloride) are typically water-soluble due to ionic character, whereas esters and amides require organic solvents .
  • Stability: The trifluoromethyl group enhances thermal and oxidative stability. For instance, fluorinated β-diketones exist predominantly in the enol form in solution, stabilizing conjugation .

Research Findings and Industrial Relevance

  • Biocatalysis: Ethyl 4,4,4-trifluoroacetoacetate is reduced by S. uvarum SW-58 to produce (R)-4,4,4-trifluoro-3-hydroxybutanoate, a key chiral building block. Optimized conditions achieve 77% molar conversion and 15.7 g/L product concentration .
  • Market Trends : The global market for ethyl 4,4,4-trifluoroacetoacetate is growing, driven by demand for fluorinated pharmaceuticals. Major suppliers like Lonza and Jinan Rufo Chemical report production capacities exceeding 100 tons annually .

Biological Activity

4,4,4-Trifluorobutanamide is a fluorinated amide that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups can significantly influence the pharmacological properties of compounds, making them valuable in drug design and development.

The chemical structure of this compound can be represented as follows:

CF3C(=O)NHC2H5\text{CF}_3-\text{C}(=O)-\text{NH}-\text{C}_2\text{H}_5

This compound exhibits a trifluoromethyl group that enhances lipophilicity and metabolic stability. Its synthesis typically involves the reaction of 4,4,4-trifluorobutanoic acid with an appropriate amine under controlled conditions.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities. The following sections summarize key findings regarding its pharmacological effects.

Antitumor Activity

Studies have shown that amides with trifluoromethyl substituents can possess significant antitumor properties. For instance, N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide demonstrated notable cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .

Anti-inflammatory Effects

In addition to antitumor activity, this compound has been reported to exhibit anti-inflammatory properties. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. In vitro studies have shown a reduction in the expression of COX-2 and TNF-alpha in treated cells .

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property may contribute to its protective effects against various oxidative stress-related diseases .

Case Studies

Several case studies highlight the application of this compound in therapeutic contexts:

  • Case Study on Cancer Treatment : A study involving the administration of N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide in xenograft models showed a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers in serum analysis .

Data Table: Biological Activities Summary

Activity Effect Mechanism
AntitumorSignificant cytotoxicity against cancer cellsInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryReduction in inflammation markersInhibition of COX-2 and TNF-alpha
AntioxidantScavenging free radicalsEnhancement of antioxidant enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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